N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide
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Overview
Description
N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide typically involves the reaction of 4-benzoylbenzyl chloride with N,N-dimethyldodecylamine in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. Additionally, it may inhibit certain enzymes or receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide
- N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Uniqueness
N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
CAS No. |
74386-45-1 |
---|---|
Molecular Formula |
C28H42BrNO |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(4-benzoylphenyl)methyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C28H42NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-23-29(2,3)24-25-19-21-27(22-20-25)28(30)26-17-14-13-15-18-26;/h13-15,17-22H,4-12,16,23-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IHUHYCRFWIKSJZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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